molecular formula C10H8ClNO B1458217 (3-Chloroisoquinolin-6-yl)methanol CAS No. 1820665-75-5

(3-Chloroisoquinolin-6-yl)methanol

Cat. No.: B1458217
CAS No.: 1820665-75-5
M. Wt: 193.63 g/mol
InChI Key: VCJLIOJYCJBUBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloroisoquinolin-6-yl)methanol is a chemical compound that belongs to the class of isoquinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The molecular formula of this compound is C10H8ClNO, and it has a molecular weight of 193.63 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of isoquinoline with thionyl chloride to introduce the chlorine atom, followed by the reaction with formaldehyde and a reducing agent to introduce the hydroxymethyl group .

Industrial Production Methods

Industrial production of (3-Chloroisoquinolin-6-yl)methanol may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Chloroisoquinolin-6-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (3-Chloroisoquinolin-6-yl)carboxylic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

(3-Chloroisoquinolin-6-yl)methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Chloroisoquinolin-6-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of (3-Chloroisoquinolin-6-yl)methanol, known for its wide range of biological activities.

    Quinoline: A structurally related compound with significant therapeutic potential and diverse biological activities.

    (3-Chloroquinolin-6-yl)methanol: A closely related compound with similar chemical properties and applications.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the isoquinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(3-chloroisoquinolin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-10-4-9-3-7(6-13)1-2-8(9)5-12-10/h1-5,13H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJLIOJYCJBUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Chloroisoquinolin-6-yl)methanol
Reactant of Route 2
(3-Chloroisoquinolin-6-yl)methanol
Reactant of Route 3
Reactant of Route 3
(3-Chloroisoquinolin-6-yl)methanol
Reactant of Route 4
Reactant of Route 4
(3-Chloroisoquinolin-6-yl)methanol
Reactant of Route 5
(3-Chloroisoquinolin-6-yl)methanol
Reactant of Route 6
Reactant of Route 6
(3-Chloroisoquinolin-6-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.